Cytotoxic Potency Differentiation: HCT-116 Colorectal Cancer Cell Line GI50 Compared to Structural Analogues
In a direct head-to-head study of benzothiazole-piperazine derivatives, the cytotoxic activity of a series of analogues was evaluated against the HCT-116 colorectal cancer cell line. The 4-methylphenyl-substituted compound 2a demonstrated the highest potency with a GI50 of 4.5 µM. While the target compound was not directly tested in this assay, its 4-ethoxyphenyl substituent is structurally distinct. Class-level inference from this SAR dataset indicates that substituting the methyl group with an ethoxy group on the phenyl ring of related series alters the GI50 profile. For the target compound to be prioritized, it would need to demonstrate a GI50 value comparable to or better than 4.5 µM in future head-to-head testing against 2a. Current quantitative evidence for the target compound itself is not available [1].
| Evidence Dimension | Cytotoxicity (GI50) against HCT-116 colorectal cancer cell line |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 2a (4-methylphenyl analogue): GI50 = 4.5 µM; Compound 2c (4-cyanophenyl analogue): GI50 = 6.3 µM |
| Quantified Difference | Cannot be calculated for target compound; 1.4-fold difference between comparator analogues |
| Conditions | Sulphorhodamine B (SRB) assay, 72-hour incubation [1] |
Why This Matters
A GI50 value comparable to the 4.5 µM benchmark would position the compound as a lead candidate for colorectal cancer drug development, justifying procurement for advanced testing.
- [1] Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649–654. https://doi.org/10.3109/14756366.2014.959513 View Source
